N-2-biphenylyl-2-ethylbutanamide
Description
N-2-biphenylyl-2-ethylbutanamide is an organic compound characterized by a biphenyl core substituted with an ethylbutanamide group. This gap necessitates reliance on comparisons with structurally analogous compounds, such as the fluorinated biphenyl derivative described in the literature .
Properties
IUPAC Name |
2-ethyl-N-(2-phenylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-14(4-2)18(20)19-17-13-9-8-12-16(17)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPADNZKGDGJMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The most relevant comparator in the provided evidence is N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (hereafter referred to as Compound A) . Below is a comparative analysis based on structural and inferred properties:
Key Differences and Implications
Fluorine Substitution: Compound A’s fluorine atom at the biphenyl C2 position likely enhances metabolic stability and lipophilicity compared to the non-fluorinated biphenyl core of this compound . Fluorine’s electronegativity may also influence binding interactions in biological systems.
Amide Chain Length : The ethylbutanamide chain in the target compound introduces greater conformational flexibility and hydrophobicity than the shorter propanamide chain in Compound A. This could affect solubility and membrane permeability.
Indole Moiety : Compound A’s indole-ethyl group enables interactions with serotonin receptors or other biological targets, a feature absent in this compound.
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